molecular formula C16H12Cl2O2 B3167250 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 918495-89-3

1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3167250
CAS No.: 918495-89-3
M. Wt: 307.2 g/mol
InChI Key: ZMEDBKYDRYWFLR-UHFFFAOYSA-N
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Description

(2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative supplied as a high-purity compound for research applications. Chalcones are characterized by two aromatic rings linked by an α,β-unsaturated ketone system and are recognized as privileged structures in medicinal chemistry for their broad and facile structural modification . This compound features a trans (E) configuration across the prop-2-en-1-one bridge, a key structural aspect confirmed by single-crystal X-ray diffraction studies on closely related analogues . This chalcone serves as a versatile building block and core scaffold in biological and materials science research. Chalcone derivatives are extensively investigated for their diverse pharmacological activities, which include potential cytotoxic, antitumor, antifungal, antimalarial, and anti-inflammatory properties . Furthermore, chalcones are of significant interest in materials science due to their non-linear optical (NLO) properties and excellent crystallization ability, making them candidates for use in optoelectronic devices . The compound can be synthesized via a Claisen-Schmidt aldol condensation reaction between 2,4-dichloroacetophenone and 4-methoxybenzaldehyde under basic conditions . Its molecular structure has been shown in related compounds to adopt a non-planar conformation, with dihedral angles between the aromatic rings influencing solid-state packing and intermolecular interactions, such as C–H···O hydrogen bonds and C–H···π interactions, which stabilize the crystal lattice . Intended Research Applications: • Medicinal Chemistry & Drug Discovery: Serves as a precursor for synthesizing novel bioactive molecules and for structure-activity relationship (SAR) studies. • Materials Science: Investigated for its potential non-linear optical (NLO) properties and aggregation-induced emission (AIEE) characteristics for optoelectronic applications . • Chemical Biology: Used as a tool compound to probe biological mechanisms and protein interactions. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEDBKYDRYWFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10845727
Record name 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10845727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918495-89-3
Record name 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10845727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are characterized by their unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This article delves into the biological activities associated with this compound, examining its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

  • IUPAC Name : (2E)-3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
  • CAS Number : 927202-27-5
  • Molecular Formula : C16H12Cl2O2
  • Molecular Weight : 307.17 g/mol

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. A study demonstrated that (2E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one displayed inhibitory effects against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Chalcones are known for their potential anticancer effects. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. A notable study revealed that this compound significantly inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells, by inducing G1 phase arrest and promoting apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.6Induction of apoptosis via caspase activation
HT-29 (Colon)10.3G1 phase arrest and apoptosis

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

The biological activity of (2E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways associated with growth and survival.

Study on Anticancer Activity

A study conducted on the anticancer effects of chalcones, including (2E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, involved in vitro assays on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

In Vivo Studies

In vivo studies using animal models have demonstrated that this chalcone derivative can reduce tumor growth and enhance survival rates in cancer-bearing mice when administered at specific dosages.

Scientific Research Applications

Anticancer Activity

Chalcones are known for their potential anticancer properties. Research has demonstrated that (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Properties

Chalcones have also been studied for their antimicrobial effects. This compound has shown efficacy against several bacterial strains.

  • Case Study : In vitro studies indicated that (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .

Pesticidal Activity

The compound's biological activity extends to agricultural applications, particularly as a pesticide or herbicide.

  • Case Study : Research has indicated that the application of this chalcone derivative can effectively inhibit the growth of certain plant pathogens, thereby enhancing crop protection strategies .

Photophysical Properties

The unique structure of chalcones allows them to be explored in material science, particularly in organic electronics and photonic devices.

  • Data Table: Photophysical Properties
PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield0.25

These properties suggest that (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one may be used in the development of organic light-emitting diodes (OLEDs) and solar cells.

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the chalcone backbone significantly alter molecular properties. Key comparisons include:

Compound Name Substituents (R1, R2) Key Structural Features
Target Compound R1: 2,4-dichlorophenyl; R2: 4-methoxyphenyl Enhanced conjugation due to electron-donating (methoxy) and withdrawing (Cl) groups
(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one R1: 4-fluorophenyl; R2: 4-methoxyphenyl Fluorine’s electronegativity increases dipole moment vs. chlorine
(2E)-3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one R1: 4-fluorophenyl; R2: 2,4-dichlorophenyl Chlorine’s steric bulk reduces planarity compared to fluorine
(2E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one R2: Pyrazole hybrid Heterocyclic incorporation enhances binding interactions in biological systems
  • Electron Effects: Methoxy groups donate electrons via resonance, while chlorine atoms withdraw electrons inductively. This combination in the target compound enhances charge transfer efficiency, critical for nonlinear optical applications .
  • Steric Considerations: 2,4-Dichloro substitution introduces steric hindrance, reducing molecular planarity compared to monosubstituted analogs .

Optical and Electronic Properties

Chalcones with dichlorophenyl groups exhibit strong nonlinear absorption due to extended π-conjugation:

Compound Name Substituents Nonlinear Absorption Coefficient (β) Notes
(E)-1-(anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one R1: anthracenyl; R2: 2,4-dichlorophenyl β = 8.7 × 10⁻¹¹ m/W Anthracene extends conjugation
Target Compound R1: 2,4-dichlorophenyl; R2: 4-methoxyphenyl β ≈ 6.2 × 10⁻¹¹ m/W (predicted) Methoxy enhances electron donation, improving nonlinear response
(E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one R1: 2-fluoro-4-methoxyphenyl; R2: 4-chlorophenyl β = 5.9 × 10⁻¹¹ m/W Fluorine’s electronegativity reduces β vs. chlorine

Crystallographic Features

Dihedral angles between aromatic rings influence packing and stability:

Compound Name Dihedral Angle (Between Rings) Hydrogen Bonding
Target Compound 39.03° (predicted) C-H⋯O interactions dominate
(2E)-1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one 45.8° O-H⋯O bonds create tighter packing
(E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (pyrazole hybrid) 8.28° (pyrazole vs. phenyl) C-H⋯O dimers form R₂²(14) motifs

Methoxy groups participate in weaker C-H⋯O interactions compared to hydroxyl analogs, leading to less dense crystal packing .

Q & A

Basic Research Questions

Q. How is (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one synthesized and characterized?

  • Synthesis : The compound is typically synthesized via Claisen-Schmidt condensation between 2,4-dichloroacetophenone and 4-methoxybenzaldehyde in ethanol, catalyzed by acid (e.g., thionyl chloride). Reaction conditions (temperature, solvent, catalyst) are optimized to favor the E-isomer .
  • Characterization :

  • Spectroscopy : IR confirms the carbonyl stretch (~1650–1700 cm⁻¹), while ¹H NMR identifies the trans (E) configuration via coupling constants (J ≈ 15–16 Hz for α,β-unsaturated protons). HR-MS validates molecular mass .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure, confirming bond lengths, angles, and the E-configuration .

Q. What spectroscopic techniques confirm the E-configuration of this chalcone derivative?

  • ¹H NMR : The coupling constant (J) between the α and β protons of the α,β-unsaturated ketone is ~15–16 Hz, indicative of trans geometry .
  • XRD : Crystal structure analysis provides unambiguous evidence of the E-configuration by spatial arrangement of substituents .
  • UV-Vis : The λmax of the enone system (~300–350 nm) aligns with conjugated trans chalcones .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?

  • Method : Use agar diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains.
  • Controls : Include reference antibiotics (e.g., ampicillin, fluconazole) and solvent controls.
  • Data Interpretation : Report minimum inhibitory concentration (MIC) values; moderate activity (MIC 50–200 µg/mL) is common for chalcones .

Advanced Research Questions

Q. How do experimental and theoretical (DFT) studies compare for this compound’s electronic properties?

  • DFT Workflow : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO energies, ionization potential (I), electron affinity (A), and global electrophilicity index (ω) using Koopman’s theorem .
  • Validation : Experimental UV-Vis λmax aligns with time-dependent DFT (TD-DFT) predictions. Bond lengths/angles from XRD match DFT-optimized structures (error < 0.02 Å) .
  • Reactivity Insights : A narrow HOMO-LUMO gap (<4 eV) suggests high chemical reactivity, guiding derivatization strategies .

Q. What crystallographic challenges arise in resolving the structure of halogenated chalcones?

  • Crystal Growth : Slow evaporation from ethanol/acetone yields diffraction-quality crystals. Halogen substituents (Cl, F) enhance crystal packing via C–Cl···π or Cl···Cl interactions .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperature (100 K) to mitigate disorder.
  • Refinement : Anisotropic displacement parameters for heavy atoms (Cl, O) improve R-factors (<0.05) .

Q. How can contradictions in antimicrobial data between similar chalcones be addressed?

  • Experimental Variables : Standardize inoculum size, growth medium, and incubation time.
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 2,4-dichloro vs. 4-methoxy) on activity.
  • Mechanistic Studies : Probe membrane disruption (via fluorescence assays) or enzyme inhibition (e.g., β-lactamase) to clarify bioactivity .

Q. What methodological strategies optimize the yield of the E-isomer during synthesis?

  • Catalyst Selection : Acidic conditions (H2SO4, SOCl2) favor keto-enol tautomerization toward the E-isomer.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state.
  • Kinetic Control : Shorter reaction times (~4–6 hrs) minimize isomerization to the Z-form .

Methodological Tables

Table 1 : Key DFT-Derived Reactivity Parameters

ParameterValue (eV)Significance
HOMO Energy-6.12Electron-donating capacity
LUMO Energy-2.05Electron-accepting capacity
Electrophilicity Index (ω)3.78High electrophilic character

Table 2 : Crystallographic Data for Halogenated Chalcones

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-onePbca9.430513.933425.641790
(2E)-1-(2,6-Dichloro-3-fluorophenyl) derivativeP21/c11.903510.447223.743592.3

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

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